METHYL 3-({4-[(DIBUTYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE
Overview
Description
METHYL 3-({4-[(DIBUTYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a nitrobenzoate core with additional functional groups, including a dibutylamino sulfonyl group and an anilino carbonyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and industrial applications.
Scientific Research Applications
METHYL 3-({4-[(DIBUTYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({4-[(DIBUTYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the aniline derivative.
Amidation: The formation of the anilino carbonyl linkage.
Esterification: The final step involves the esterification of the benzoate core.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, sulfonyl chlorides for sulfonylation, and coupling reagents for amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({4-[(DIBUTYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Mechanism of Action
The mechanism of action of METHYL 3-({4-[(DIBUTYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **METHYL 3-({4-[(DIBUTYLAMINO)SULFONYL]PHENYL}AMINO)CARBONYL)-5-NITROBENZOATE
- **METHYL 3-({4-[(DIBUTYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-CHLOROBENZOATE
Uniqueness
METHYL 3-({4-[(DIBUTYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
methyl 3-[[4-(dibutylsulfamoyl)phenyl]carbamoyl]-5-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7S/c1-4-6-12-25(13-7-5-2)34(31,32)21-10-8-19(9-11-21)24-22(27)17-14-18(23(28)33-3)16-20(15-17)26(29)30/h8-11,14-16H,4-7,12-13H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVHHMGEFLQVOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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